molecular formula C7H12N4O B13269220 (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B13269220
M. Wt: 168.20 g/mol
InChI Key: XZXSULWNHNQBQV-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a chiral propanamide derivative of interest in medicinal chemistry and chemical synthesis. With the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol, this compound serves as a versatile building block for the development of more complex molecules . The compound features a 1-methylpyrazole substituent at the β-position of a 3-amino-propanamide backbone, presenting multiple hydrogen-bonding donors and acceptors (the amide and amino groups) that can influence its crystallinity and facilitate key intermolecular interactions with biological targets . The aminopyrazole scaffold is recognized as a privileged structure in drug discovery . Compounds based on this scaffold, particularly 3-aminopyrazoles (3APs), have been extensively investigated for their diverse biological activities. Research on similar structures has demonstrated potential in various therapeutic areas, with significant results observed in anticancer and anti-inflammatory applications . The anti-proliferative activity of some 3-aminopyrazole analogs is attributed to mechanisms such as the inhibition of tubulin polymerization, which arrests the cell cycle in the G2/M phase . Furthermore, the pyrazole moiety is a common feature in several marketed drugs and candidates in clinical trials, underscoring the pharmacological relevance of this heterocycle . This product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1

InChI Key

XZXSULWNHNQBQV-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CC(=N1)[C@H](CC(=O)N)N

Canonical SMILES

CN1C=CC(=N1)C(CC(=O)N)N

Origin of Product

United States
Foundational & Exploratory

The Structural and Stereochemical Architecture of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, chiral β -amino acid derivatives serve as indispensable pharmacophores, particularly in the design of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a highly specialized building block that combines a proteolytic-resistant β -amino amide backbone with a bioisosteric heteroaryl substituent. This whitepaper provides an in-depth technical analysis of its structural properties, stereochemical imperatives, target engagement mechanisms, and the self-validating protocols required for its enantioselective synthesis and analytical verification.

Part 1: Structural & Physicochemical Architecture

The molecular architecture of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is engineered to optimize both pharmacokinetic stability and target binding affinity. Replacing a traditional phenyl ring with a 1-methyl-1H-pyrazol-3-yl moiety fundamentally alters the molecule's electronic distribution and hydration profile.

Causality in Structural Design
  • The 1-Methylpyrazole Moiety: Unsubstituted pyrazoles undergo rapid annular tautomerization, complicating receptor binding kinetics and creating unpredictable pharmacokinetic profiles. The strategic methylation at the N1 position locks the heterocycle into a single tautomeric state. This ensures that the N2 nitrogen consistently acts as a highly directional hydrogen-bond acceptor[2].

  • The β -Amino Amide Backbone: Unlike α -amino acids, β -amino acids are highly resistant to degradation by ubiquitous mammalian proteases. The terminal primary amide acts as a dual hydrogen-bond donor/acceptor, crucial for interacting with polar residues in target active sites[1].

Quantitative Physicochemical Profile

The following table summarizes the theoretical physicochemical properties that make this molecule an ideal lead-like building block:

PropertyValuePharmacological Implication / Causality
Molecular Weight 168.20 g/mol Highly ligand-efficient; provides a low-molecular-weight anchor that leaves ample room for further synthetic elaboration without violating Lipinski's Rule of 5.
LogP (Calculated) ~ -0.2 to 0.5The hydrophilic nature ensures excellent aqueous solubility, a critical parameter for oral dosing and formulation stability.
Topological Polar Surface Area ~ 85 ŲOptimal for gastrointestinal absorption but sufficiently high to restrict blood-brain barrier (BBB) penetration, minimizing CNS off-target effects.
Hydrogen Bond Donors 4Two from the primary amine (-NH2) and two from the primary amide (-CONH2). Facilitates robust anchoring in aqueous biological pockets.
Hydrogen Bond Acceptors 3Amine N, Amide O, and Pyrazole N2.
Rotatable Bonds 3Provides necessary conformational flexibility to induce-fit into target binding sites (e.g., the S1 and S2 pockets of DPP-4).

Part 2: Stereochemical Imperatives and Target Engagement

The biological efficacy of β -amino amides is almost entirely dictated by their absolute configuration. The (3S) enantiomer is typically required for optimal spatial alignment within the chiral environment of target enzymes like DPP-4[3].

Cahn-Ingold-Prelog (CIP) Priority Assignment

The stereocenter at C3 is assigned the (S) configuration based on the following rigorous CIP priority sequence:

  • -NH₂ (Priority 1): Nitrogen (atomic number 7) takes immediate precedence over the carbon atoms.

  • -1-methyl-1H-pyrazol-3-yl (Priority 2): The C3 carbon of the pyrazole ring is bonded to (N, N, C) due to the double bond to N2.

  • -CH₂CONH₂ (Priority 3): The methylene carbon is bonded to (C, H, H). Since Nitrogen > Carbon, the pyrazole ring takes priority over the amide chain.

  • -H (Priority 4): Hydrogen is the lowest priority. With the hydrogen atom oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) absolute configuration.

Target Interaction Pathway (Visualization)

When utilized as a pharmacophore for DPP-4 inhibition, the (3S) configuration ensures that the primary amine forms a critical salt bridge with the Glu205/Glu206 residues, while the pyrazole ring optimally occupies the hydrophobic S1 pocket[1].

G cluster_molecule Pharmacophore: (3S)-Enantiomer cluster_target DPP-4 Active Site NH2 Primary Amine (C3 Position) Glu205 Glu205 / Glu206 (Anionic Residues) NH2->Glu205 Salt Bridge (Anchoring) Pyrazole 1-Methylpyrazole Ring S1_Pocket S1 Hydrophobic Pocket Pyrazole->S1_Pocket Hydrophobic Fit & Van der Waals Amide Terminal Amide Group Arg125 Arg125 / Ser630 (Polar Network) Amide->Arg125 Hydrogen Bonding (Donor/Acceptor)

Caption: Mechanistic binding pathway of the (3S)-beta-amino amide pharmacophore within the DPP-4 active site.

Part 3: Enantioselective Synthesis Methodology

Traditional resolution of racemic mixtures fundamentally wastes 50% of the synthesized material. To achieve a self-validating, highly efficient synthesis, Transition-Metal Catalyzed Asymmetric Hydrogenation of a prochiral β -enamino amide is the industry standard[4].

Causality of the Catalyst System

The use of a Rhodium(I) complex paired with a C2​ -symmetric chiral bisphosphine ligand (e.g., (R,R) -DuPhos or Josiphos) creates a highly restrictive chiral pocket. When the prochiral enamine coordinates to the Rh center, steric repulsion between the substrate and the ligand's bulky substituents forces the substrate to bind exclusively via its Re face. The subsequent stereospecific hydride transfer guarantees the (3S) configuration with >99% enantiomeric excess (ee)[4].

Step-by-Step Experimental Protocol
  • Precursor Preparation: Synthesize the prochiral precursor, (Z)-3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylamide, via the condensation of 1-methyl-1H-pyrazole-3-carbonitrile with an appropriate enolate equivalent, followed by amidation.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2​]BF4​ (1.0 mol%) and (R,R) -Josiphos (1.1 mol%) in rigorously degassed anhydrous methanol. Stir for 30 minutes to form the active pre-catalyst complex.

  • Asymmetric Hydrogenation:

    • Transfer the enamino amide substrate and the catalyst solution into a high-pressure stainless-steel autoclave.

    • Purge the vessel three times with hydrogen gas.

    • Pressurize to 50 bar H2​ and heat to 50 °C with vigorous stirring (1000 rpm) for 12–18 hours.

  • Workup and Isolation: Vent the hydrogen safely. Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an isopropanol/heptane mixture to yield the pure (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

Part 4: Analytical Validation via Self-Validating Systems

To ensure scientific integrity, the stereochemical outcome must be proven, not assumed. Mosher's Amide Analysis is the gold-standard NMR-based self-validating system for determining the absolute configuration of chiral amines[5][6].

Causality of Mosher's Method

By derivatizing the chiral amine with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), two diastereomeric amides are formed. In solution, the MTPA group adopts a rigid conformation where its phenyl ring projects a magnetic shielding cone over one side of the molecule. Protons residing on the same side as the phenyl ring experience an upfield shift in the 1H NMR spectrum. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), the spatial arrangement of substituents around the chiral center is unambiguously mapped[7].

Step-by-Step Mosher's Derivatization Protocol
  • Sample Division: Weigh two 5.0 mg aliquots of the synthesized (3S)-amine into separate, dry 5 mL vials.

  • Derivatization:

    • To Vial A, add 1.5 equivalents of (R)-MTPA chloride, 2.0 equivalents of anhydrous pyridine, and 0.5 mL of deuterated chloroform ( CDCl3​ ).

    • To Vial B, add 1.5 equivalents of (S)-MTPA chloride, 2.0 equivalents of anhydrous pyridine, and 0.5 mL of CDCl3​ .

  • Reaction: Stir both vials at room temperature for 2 hours to ensure complete conversion to the respective (S)-MTPA amide (from R-chloride) and (R)-MTPA amide (from S-chloride).

  • NMR Acquisition: Transfer the contents to NMR tubes and acquire high-resolution 1H NMR spectra (minimum 400 MHz) for both samples.

  • Data Analysis & Validation:

    • Assign the chemical shifts ( δ ) for the pyrazole protons and the methylene ( CH2​ ) protons in both spectra.

    • Calculate Δδ=δS​−δR​ for each proton group.

    • Validation: For the (3S) configuration, the pyrazole protons will exhibit positive Δδ values (shielded in the R-amide), while the methylene protons will exhibit negative Δδ values (shielded in the S-amide). This internal mathematical check makes the protocol a self-validating system[7].

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at:[Link]

  • Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy. Modified Mosher's Method. Journal of Synthetic Organic Chemistry, Japan. Available at:[Link]

  • Enantioselective Synthesis of β -amino acids: A Review. Med chem (Hilaris Publisher). Available at:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed Central (PMC). Available at:[Link]

  • Stereochemical insights into β -amino-N-acylhydrazones and their impact on DPP-4 inhibition. PubMed Central (PMC). Available at:[Link]

  • Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors. ChEMBL - EMBL-EBI. Available at:[Link]

Sources

Pharmacokinetics of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide In Vitro: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the rigorous in vitro pharmacokinetic (PK) profiling of novel building blocks is critical for predicting in vivo absorption, distribution, metabolism, and excretion (ADME). The compound (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (CAS: 1841639-82-4) is a highly functionalized chiral building block[1]. It features a β -amino amide scaffold—a privileged pharmacophore fundamentally responsible for the clinical success of dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, causality-driven framework for evaluating the in vitro pharmacokinetics of this specific molecule. By understanding the physicochemical liabilities of its primary amine and pyrazole motifs, we can deploy self-validating experimental protocols to accurately map its metabolic stability and intestinal permeability.

Physicochemical Profiling & Theoretical ADME

Before initiating in vitro assays, we must establish the theoretical ADME profile based on the compound's structural determinants. The molecule contains three critical functional groups that dictate its pharmacokinetic behavior:

  • The Primary Amine ( β -position): The primary amine is highly basic (estimated pKa​ ~9.0–9.5). At a physiological pH of 7.4, this moiety will be >99% protonated[4]. While this guarantees excellent aqueous solubility, the resulting positive charge severely restricts passive transcellular diffusion across lipophilic biological membranes.

  • The Amide Terminus: Acting as both a hydrogen bond donor and acceptor, the amide contributes to a high Polar Surface Area (PSA). While stable against non-enzymatic degradation, it may be subject to hydrolysis by ubiquitous tissue amidases.

  • The 1-Methyl-1H-Pyrazole Ring: This electron-rich heteroaromatic ring provides a specific vector for target binding but serves as a potential soft spot for Phase I oxidative metabolism (e.g., CYP-mediated N-demethylation).

Table 1: Predicted Physicochemical & In Vitro PK Parameters
ParameterPredicted ClassificationMechanistic Rationale
Aqueous Solubility High (>100 μ M)Driven by the protonated primary amine and high PSA of the amide group.
Passive Permeability Low ( Papp​ < 2.0 ×10−6 cm/s)The positive charge at pH 7.4 prevents partitioning into the enterocyte lipid bilayer.
Metabolic Stability Moderate to HighSteric hindrance around the chiral β -carbon protects against rapid deamination[2].
Plasma Protein Binding Low (< 40% bound)Highly polar, positively charged small molecules typically exhibit weak affinity for human serum albumin.

In Vitro Pharmacokinetic Workflows & Logic

To transition from theoretical predictions to empirical data, we utilize a standardized in vitro screening cascade.

PK_Cascade Start Compound: (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide PhysChem Physicochemical Profiling pKa, LogD, Kinetic Solubility Start->PhysChem MetStab Metabolic Stability (Liver Microsomes/S9) PhysChem->MetStab Perm Intestinal Permeability (Caco-2 Bidirectional) PhysChem->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB Decision In Vitro-In Vivo Extrapolation (IVIVE) & PK Modeling MetStab->Decision Perm->Decision PPB->Decision

Figure 1: Standard in vitro pharmacokinetic screening cascade for beta-amino amide lead compounds.

Hepatic Metabolic Stability

The liver is the primary organ responsible for the clearance of xenobiotics via Cytochrome P450 (CYP) enzymes[5]. Evaluating the metabolic stability of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide using liver microsomes allows us to calculate the intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance[5],[6].

Metabolism Parent Parent Compound (3S)-beta-amino amide CYP Phase I Oxidation CYP450 (Liver) Parent->CYP N-Demethylation MAO Deamination MAO / SSAO Parent->MAO Oxidative Deamination Amidase Hydrolysis Tissue Amidases Parent->Amidase Amide Cleavage M1 Metabolite M1 N-Desmethyl Pyrazole CYP->M1 M2 Metabolite M2 Deaminated Aldehyde MAO->M2 M3 Metabolite M3 Propanoic Acid Amidase->M3

Figure 2: Putative in vitro biotransformation pathways for the primary amine and pyrazole motifs.

Intestinal Permeability (Caco-2)

Because the compound is highly polar, its oral bioavailability is a primary concern. The7, derived from human colon carcinoma, is the industry gold standard for predicting human intestinal absorption[7],[8]. By measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical), we can determine if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which is common for protonated amines[9],[10].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), the following protocols are designed with internal causality checks.

Protocol 1: High-Throughput Hepatic Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Thaw pooled human or rat liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ [11].

    • Causality Check: MgCl2​ is strictly required as a cofactor for the enzymatic stability of the CYP450 complex.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Add the test compound to a final concentration of 1 μ M.

    • Causality Check: Maintaining a low substrate concentration (1 μ M) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), preventing enzyme saturation and allowing for accurate half-life calculation[6].

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Check: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor[11].

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 μ L aliquot into a crash plate containing 150 μ L of ice-cold acetonitrile spiked with an internal standard.

    • Causality Check: Acetonitrile instantly denatures the metabolic enzymes, halting the reaction at the exact time point, while precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses transcellular absorption and active efflux.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter membranes in 96-well Transwell plates. Culture the cells for 18–22 days[7],[9].

    • Causality Check: A ~21-day culture period is mandatory. It allows the cells to spontaneously differentiate into a polarized monolayer expressing enterocyte-like tight junctions and apical brush border transporters[9],[8].

  • Barrier Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 [10].

    • Causality Check: High TEER confirms that the tight junctions are fully formed. If TEER is low, the compound will leak paracellularly, artificially inflating the apparent permeability ( Papp​ )[10].

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-B): Add 10 μ M of the compound to the apical chamber (pH 6.5). Add blank HBSS buffer (pH 7.4) to the basolateral chamber[9].

    • Basolateral to Apical (B-A): Reverse the setup to measure efflux.

  • Incubation: Incubate the plates at 37°C for 120 minutes on a rotary shaker at 60 rpm[9],[12].

    • Causality Check: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can otherwise act as an artificial barrier to diffusion.

  • Analysis & Calculation: Quantify the compound in the receiver chambers via LC-MS/MS. Calculate the Efflux Ratio (ER).

Table 2: Caco-2 Permeability Interpretation Matrix
Papp​ (A-to-B) [ 10−6 cm/s]Efflux Ratio (B-A / A-B)Clinical Absorption Prediction
< 2.0< 2.0Poor passive absorption; potential paracellular route[8].
< 2.0> 2.0Poor absorption; active efflux (e.g., P-gp/BCRP substrate)[9].
2.0 – 10.0< 2.0Moderate absorption; acceptable for highly soluble drugs.
> 10.0< 2.0High absorption; likely complete oral bioavailability[8].

References

  • Title: 1841639-82-4 | (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)
  • Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: PMC / ACS URL
  • Title: Antidiabetic agents: past, present and future Source: Future Medicinal Chemistry - Ovid URL
  • Title: Medicinal Chemistry (DPP-4 inhibitor with beta-amino amide scaffold)
  • Title: Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension Source: Springer Protocols URL
  • Title: In Vitro Metabolic Stability and Permeability of Gymnemagenin Source: Thieme Connect URL
  • Title: Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: Caco-2 Permeability Assay Source: Evotec URL
  • Title: Caco-2 Permeability Assay Source: Creative Bioarray URL
  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements Source: PMC URL
  • Title: Use of a Caco-2 permeability assay to evaluate the effects of medicines on P-glycoprotein Source: PMC URL
  • Title: Caco-2 cell permeability assay for drug absorption Source: SlideShare URL

Sources

Biological activity of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide explores the therapeutic potential of a specific, yet underexplored, class of pyrazole derivatives: (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide and its analogs. While direct biological data for this exact scaffold are not prevalent in public literature, its structural architecture, featuring a chiral β-amino acid amide linked to a substituted pyrazole, strongly suggests a promising profile for targeted enzyme inhibition. This whitepaper synthesizes established principles of medicinal chemistry and enzymology to build a robust scientific rationale for investigating these derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes mellitus (T2DM). We will dissect the molecular rationale, propose a comprehensive validation workflow, and provide detailed experimental protocols for researchers and drug development professionals.

Part 1: The Scientific Rationale - Targeting Dipeptidyl Peptidase-4 (DPP-4)

The management of T2DM has been significantly advanced by the development of therapies that modulate the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1), are gut-derived hormones that enhance glucose-dependent insulin secretion.[3] However, the therapeutic action of endogenous GLP-1 is fleeting, as it is rapidly inactivated—within minutes—by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[4]

DPP-4 accomplishes this by cleaving the N-terminal dipeptide from GLP-1, rendering it inactive.[4] Therefore, inhibiting DPP-4 preserves the circulating levels of active GLP-1, leading to amplified insulin release and suppressed glucagon secretion in a glucose-dependent manner. This mechanism makes DPP-4 inhibition a highly validated and effective therapeutic strategy for improving glycemic control in patients with T2DM.[5]

The causality behind this choice of target is compelling: by inhibiting the inhibitor (DPP-4) of an insulin-promoting peptide (GLP-1), we can restore a key physiological pathway for glucose regulation.

DPP4_Pathway cluster_Intestine Intestinal L-Cells cluster_Pancreas Pancreas cluster_Circulation Circulation Food Food Intake GLP1_Active Active GLP-1 Food->GLP1_Active Stimulates Release BetaCells β-Cells Insulin Insulin Secretion BetaCells->Insulin Increases AlphaCells α-Cells Glucagon Glucagon Secretion AlphaCells->Glucagon Decreases Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses Hepatic Glucose Production) GLP1_Active->BetaCells Stimulates GLP1_Active->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Substrate GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inactivates Inhibitor (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl) propanamide Derivative Inhibitor->DPP4 Inhibits

Caption: The Incretin Effect and DPP-4 Inhibition Pathway.

Part 2: Structural Analysis and Design Hypothesis for the Target Scaffold

The therapeutic potential of any new chemical entity is encoded in its structure. The (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold possesses distinct features that align remarkably well with the known pharmacophore for DPP-4 inhibition. The DPP-4 active site is broadly characterized by two main pockets, S1 and S2, which our target molecule is well-suited to occupy.[3][6]

  • The S1 Pocket Interaction: The S1 pocket is characterized by a critical salt bridge interaction with negatively charged residues, primarily Glu205 and Glu206.[7] The primary amino group of our scaffold, positioned on a chiral center, is hypothesized to be the key interacting moiety, mimicking the N-terminus of natural peptide substrates. This interaction is foundational for anchoring the inhibitor within the active site.

  • The Pyrazole Ring as the S2 Pocket Ligand: The 1-methyl-1H-pyrazol-3-yl group serves as an ideal scaffold for occupying the hydrophobic S2 pocket. Structure-activity relationship (SAR) studies on other pyrazole-based inhibitors have shown that substitutions on this ring can dramatically influence potency.[4][7] For instance, the introduction of halogen atoms or other lipophilic groups can enhance van der Waals and cation-π interactions with key residues like Tyr666.[7]

  • The Propanamide Backbone: The propanamide linker provides the correct spacing and conformational flexibility to position the amino group and the pyrazole ring optimally within the S1 and S2 pockets, respectively. Further derivatization of the terminal amide (R-group in the diagram below) can be used to fine-tune physicochemical properties such as solubility and cell permeability, or to explore potential interactions within the S2-extensive subsite.

SAR_Hypothesis cluster_Molecule Hypothesized Binding Mode mol mol->S1_point Primary Amine forms critical salt bridge mol->S2_point Pyrazole ring occupies hydrophobic pocket. Substitutions here modulate potency. mol->S2_ext_point Amide R-group can be modified to tune properties and explore S2-extensive site. S1 S1 Pocket (Glu205, Glu206) S2 S2 Pocket (Tyr666, Arg358) S2_ext S2-Extensive Subsite

Caption: Hypothesized binding mode of the pyrazole propanamide scaffold.
Quantitative SAR Insights from Analogous Scaffolds

While data for our specific target is unavailable, studies on related pyrazole thiosemicarbazones provide a powerful predictive model for SAR. These studies underscore the importance of substitutions on an aromatic ring attached to the pyrazole core, which serves as a surrogate for our pyrazole's position in the S2 pocket.

Compound IDPyrazole-Attached MoietyDPP-4 Inhibition IC₅₀ (nM)[7]Key Insight
Sitagliptin (Reference Drug)4.380 ± 0.319Potent, non-covalent reference inhibitor.
2f 4-Bromobenzylidene1.266 ± 0.264Large, polarizable halogen significantly enhances potency over reference.
2g 4-(Trifluoromethyl)benzylidene4.775 ± 0.296Strong electron-withdrawing group maintains high potency, comparable to reference.
2o Biphenyl-4-ylmethylene18.061 ± 0.311Bulky hydrophobic group shows good, but reduced, potency.
2k 4-(Methylthio)benzylidene22.671 ± 0.301Sulfur-containing group provides moderate activity.
2i 4-Methoxybenzylidene43.312 ± 0.372Electron-donating group leads to a significant drop in activity.

This data strongly supports the hypothesis that modifying the pyrazole ring and its substituents is a viable strategy for optimizing the biological activity of the (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold.

Part 3: Proposed Experimental Workflow for Scaffold Validation

A rigorous, self-validating experimental cascade is essential to test our design hypothesis. The workflow is designed to move from broad, high-throughput primary screening to more complex, lower-throughput assays that provide mechanistic and pharmacokinetic insights.

Experimental_Workflow Synthesis 1. Synthesis of Derivative Library PrimaryAssay 2. Primary Assay: In Vitro DPP-4 Inhibition (Fluorogenic Assay) Synthesis->PrimaryAssay HitSelection Hit Prioritization (Potency & SAR) PrimaryAssay->HitSelection SecondaryAssay 3. Secondary Assays: Selectivity Profiling (DPP-8, DPP-9) HitSelection->SecondaryAssay Active Compounds (Hits) LeadOpt Lead Optimization HitSelection->LeadOpt Inactive/Weak Compounds (Feedback for new designs) SecondaryAssay->LeadOpt Selective Hits ADME 4. In Vitro ADME: - Microsomal Stability - Caco-2 Permeability ADME->LeadOpt CellAssay 5. Cell-Based Assay: GLP-1 Protection in MIN6 cells CellAssay->LeadOpt

Caption: Proposed screening cascade for derivative validation.
Detailed Experimental Protocols

This is a proposed, generalized protocol based on standard organic chemistry principles, as a specific synthesis for the target molecule was not found in the searched literature.

  • Step A: Amide Coupling.

    • To a solution of (3S)-3-Boc-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (e.g., ammonia for the primary propanamide, 1.2 eq) to the reaction mixture.

    • Allow the reaction to proceed for 12-18 hours at room temperature. Monitor by TLC or LC-MS.

    • Filter the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica, EtOAc/Hexanes gradient) to yield the Boc-protected derivative.

  • Step B: Deprotection.

    • Dissolve the purified Boc-protected intermediate in a 4M HCl solution in 1,4-dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Evaporate the solvent under reduced pressure to yield the final (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide derivative as its hydrochloride salt.

This protocol is a self-validating system; the inclusion of a known inhibitor like Sitagliptin provides a constant benchmark for assay performance and data reliability.

  • Materials:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.

    • Test compounds and reference inhibitor (Sitagliptin) dissolved in DMSO.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

    • In the 384-well plate, add 2 µL of the compound solution to each well. Include wells for "no enzyme" (background), "vehicle control" (100% activity, DMSO only), and reference inhibitor controls.

    • Add 20 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the optimal concentration) to all wells except the "no enzyme" blanks.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Subtract the background from all wells.

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold represents a compelling starting point for the development of novel DPP-4 inhibitors. The structural rationale, supported by SAR data from analogous pyrazole series, provides a strong foundation for the hypothesis that these derivatives can effectively target the DPP-4 active site. The proposed experimental workflow offers a clear and robust pathway to validate this hypothesis, from initial synthesis and primary screening to detailed mechanistic and cellular characterization.

Future work should focus on a systematic exploration of the chemical space around this scaffold. Key areas for optimization include:

  • Pyrazole Substitution: Synthesizing analogs with various electron-withdrawing and lipophilic groups (e.g., halogens, CF₃) at the 4- and 5-positions of the pyrazole ring to maximize potency in the S2 pocket.

  • Amide Derivatization: Exploring a diverse range of secondary and tertiary amides on the propanamide tail to enhance pharmacokinetic properties and probe the S2-extensive subsite.

  • Stereochemistry: While the (3S) stereochemistry is proposed based on known DPP-4 inhibitors, the synthesis and evaluation of the (3R) enantiomer would be crucial to confirm stereospecific binding and activity.

By pursuing this structured, hypothesis-driven approach, researchers can efficiently evaluate and optimize this promising class of molecules, potentially leading to the discovery of new therapeutic agents for type 2 diabetes.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. MDPI. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Chiral β -amino amides are privileged pharmacophores, frequently serving as the structural core for dipeptidyl peptidase-4 (DPP-4) inhibitors and other targeted therapeutics. The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide requires strict stereocontrol at the C3 position.

To achieve high enantiomeric excess (ee) and scalability, this protocol leverages Ellman’s sulfinamide chemistry . By condensing 1-methyl-1H-pyrazole-3-carbaldehyde with (R) -tert-butanesulfinamide, we generate a chiral imine. A highly diastereoselective titanium-mediated Reformatsky-type enolate addition establishes the (S) -stereocenter . Subsequent amidation and acidic cleavage of the auxiliary yield the target free base .

Workflow A 1-Methyl-1H-pyrazole- 3-carbaldehyde B (R)-tert-Butanesulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4, THF C (3S)-β-Amino Ester Derivative B->C EtOAc, LDA ClTi(OiPr)3, -78°C D (3S)-β-Amino Amide Derivative C->D NH3 in MeOH 50°C E Target Molecule: (3S)-3-Amino-3-(1-methyl- 1H-pyrazol-3-yl)propanamide D->E HCl/MeOH then Base

Fig 1. Step-by-step synthetic workflow for the target β-amino amide.

Mechanistic Insights: Stereocontrol via Titanium Enolates

The critical step in this workflow is the enolate addition (Step 2). Using a lithium enolate alone often results in poor diastereoselectivity due to an open transition state. By transmetalating the lithium enolate with chlorotitanium triisopropoxide ( ClTi(OiPr)3​ ), the titanium coordinates tightly to both the enolate oxygen and the sulfinyl oxygen of the imine.

This coordination forces the reaction through a highly ordered, rigid Zimmerman-Traxler six-membered transition state. The bulky tert-butyl group on the (R) -sulfinamide auxiliary sterically blocks the Si-face of the imine, directing the nucleophilic attack exclusively to the Re-face, thereby establishing the (S) -configuration at the newly formed chiral center.

Stereocontrol A Titanium Enolate + (R)-Sulfinyl Imine B Six-Membered Transition State (Ti coordinates to Sulfinyl Oxygen) A->B C Re-Face Attack by Enolate B->C Favored Pathway D Si-Face Attack by Enolate (Sterically Hindered by t-Bu) B->D Disfavored Pathway E (S)-Stereocenter Formation (>95% de) C->E

Fig 2. Stereochemical logic of the Ti-mediated enolate addition.

Experimental Protocols & Self-Validating Controls

Step 1: Synthesis of the Chiral Sulfinyl Imine

Causality: Titanium(IV) ethoxide acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the condensation equilibrium forward without requiring Dean-Stark conditions.

  • In an oven-dried flask under N2​ , dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 mmol) and (R) -(+)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (30 mL).

  • Add Ti(OEt)4​ (20.0 mmol) dropwise at room temperature. Stir for 12 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Wash the pad with EtOAc (3 × 50 mL).

  • Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the imine.

  • Self-Validation Check: Monitor via 1H NMR. The aldehyde proton signal ( 9.9 ppm) should completely disappear, replaced by a characteristic imine CH=N singlet at 8.5 ppm.

Step 2: Diastereoselective Titanium Enolate Addition

Causality: Transmetalation locks the enolate geometry, ensuring high diastereomeric excess (de).

  • Cool a solution of diisopropylamine (22.0 mmol) in anhydrous THF (40 mL) to -78 °C. Add n-BuLi (21.0 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Add ethyl acetate (20.0 mmol) dropwise at -78 °C. Stir for 30 min.

  • Add a solution of ClTi(OiPr)3​ (22.0 mmol) in THF (10 mL) dropwise. Stir for 45 min to ensure complete transmetalation to the titanium enolate.

  • Slowly add the chiral imine from Step 1 (10.0 mmol) in THF (10 mL). Maintain at -78 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL) at -78 °C, then warm to room temperature. Filter through Celite, extract with EtOAc, dry, and concentrate. Purify via flash chromatography.

  • Self-Validation Check: 1H NMR will show the disappearance of the imine proton ( 8.5 ppm) and the emergence of a chiral methine multiplet ( CH-NH ) at 4.8 ppm. Diastereotopic methylene protons ( CH2​ ) will appear as distinct doublet of doublets around 2.8–3.0 ppm.

Step 3: Amidation of the Ester

Causality: Direct ammonolysis of the unhindered ethyl ester is highly efficient and leaves the sulfinamide auxiliary intact.

  • Dissolve the purified β -amino ester (8.0 mmol) in 7N NH3​ in methanol (40 mL).

  • Seal the reaction vessel and heat to 50 °C for 24 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to yield the β -amino amide intermediate. No further purification is typically required.

Step 4: Acidic Deprotection

Causality: The sulfinyl group is highly sensitive to acidic conditions, allowing for selective cleavage without hydrolyzing the primary amide or disrupting the pyrazole ring.

  • Dissolve the intermediate from Step 3 (7.5 mmol) in methanol (15 mL).

  • Add 4M HCl in dioxane (15 mL) dropwise at room temperature. Stir for 1 hour.

  • Workup: Concentrate the mixture to dryness. Partition the residue between water (20 mL) and dichloromethane (20 mL) to extract organic impurities.

  • Basify the aqueous layer to pH 10 using solid Na2​CO3​ . Extract the free base with 10% isopropanol in chloroform (4 × 30 mL). Dry over Na2​SO4​ and concentrate to yield the pure (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

  • Self-Validation Check: 1H NMR will confirm the complete disappearance of the massive 9-proton tert-butyl singlet at 1.2 ppm.

Quantitative Data Summary

StepTransformationKey Reagents & ConditionsExpected YieldStereochemical Purity1Imine Condensation (R) t -BuSONH 2​ , Ti(OEt) 4​ , THF, rt, 12h85 – 90%>98% purity2Enolate AdditionEtOAc, LDA, ClTi(O i Pr) 3​ , THF, -78°C, 4h75 – 82%>95% de3Amidation7N NH 3​ /MeOH, Sealed Tube, 50°C, 24h88 – 92%>95% de4Deprotection4M HCl/dioxane, MeOH, rt, 1h90 – 95%>99% ee (post-cryst.)

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.[Link] [1]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of β-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link] [2]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link] [3]

Application Notes & Protocols for the Solubilization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in dimethyl sulfoxide (DMSO). The protocols herein are designed to ensure compound integrity, maximize solubility, and promote experimental reproducibility. We delve into the critical aspects of solvent handling, stock solution preparation, solubility optimization, and long-term stability assessment. By explaining the causality behind each procedural step, this guide equips the user with the necessary framework to generate reliable and consistent results for downstream applications.

Introduction: Understanding the Compound and Solvent

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide belongs to a class of heterocyclic compounds containing a pyrazole ring, an amino group, and a propanamide backbone.[1][2] Such structures often possess unique biological activities, making them valuable in pharmaceutical research.[1] The presence of multiple polar functional groups capable of hydrogen bonding suggests a degree of polarity.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a broad spectrum of chemical entities, making it a near-universal solvent in drug discovery.[3][4] However, its utility is coupled with specific challenges that must be meticulously managed to ensure data integrity. The most significant of these is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[5][6][7][8] Water contamination can compromise compound stability through hydrolysis and reduce the solubilizing power of DMSO.[5] Therefore, adherence to strict protocols for handling both the compound and the solvent is paramount.

Materials and Equipment

Proper preparation begins with high-quality materials and calibrated equipment. The following table summarizes the necessary components for the successful execution of these protocols.

Category Item Recommended Specifications & Rationale
Compound (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamideSolid, crystalline powder of high purity (>98% confirmed by HPLC). Purity is essential for accurate concentration calculations.[9]
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, spectrophotometric, or GC grade (CAS No. 67-68-5).[8] Using anhydrous grade minimizes water contamination, which can cause compound degradation.
Labware Sterile Microcentrifuge TubesPolypropylene, 1.5 mL or 2.0 mL. For stock solution preparation and aliquoting.
Pipettes & Sterile Filter TipsCalibrated P1000, P200, P20. Essential for accurate volume dispensing. Filter tips prevent cross-contamination.
Glass VialsAmber or clear glass vials with PTFE-lined caps. Amber vials are preferred to protect light-sensitive compounds.
Equipment Analytical BalanceCalibrated, with a readability of at least 0.1 mg. For accurate weighing of the compound.
Vortex MixerFor thorough mixing of the solution.
Water Bath SonicatorTo provide mechanical energy to aid in the dissolution of poorly soluble compounds.[3]
Water Bath/Heater BlockFor gentle warming to enhance solubility. Must be used cautiously as heat can degrade compounds.[3]
CentrifugeTo spin down powder before opening tubes and to pellet any undissolved material.
Environment Low-Humidity EnvironmentA glove box with an inert atmosphere (e.g., nitrogen or argon) or a desiccator is recommended for handling anhydrous DMSO and preparing solutions.[10]

Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol details the standard procedure for preparing a high-concentration primary stock solution. A 10 mM concentration is a common starting point for many in vitro assays.[9]

Pre-computation

Before entering the lab, calculate the required mass of the compound and volume of DMSO.

  • Molecular Weight (MW) of C8H14N4O: 182.22 g/mol

  • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol )] / 1000

  • Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 10 mM x 1 mL x 182.22 g/mol / 1000 = 1.82 mg

Step-by-Step Procedure
  • Prepare Workspace: Ensure the workspace is clean. If possible, perform steps 3-5 in a low-humidity environment.

  • Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 1.82 mg) of the compound directly into the tube.

  • Add Solvent: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex at medium speed for 2 minutes.[3] Visually inspect the solution against a light source to check for undissolved particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with one or both of the following methods:

    • Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes.[3] Check for dissolution.

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[3] Caution: Perform a stability check if warming is used, as some compounds may degrade with heat.

  • Final Check & Documentation: Once the solution is clear, briefly centrifuge the tube to ensure no material remains on the cap or sides. Label the primary stock tube clearly with the compound name, concentration, solvent, and preparation date.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[3][11][12] Store the primary stock and all aliquots at -20°C or -80°C, protected from light.[3][11]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_assist Assisted Dissolution cluster_store Storage calc Calculate Mass & Volume weigh Weigh Compound into Tube calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 2 min add_dmso->vortex check Visually Inspect Solution vortex->check assist Sonication and/or Gentle Warming (37°C) check->assist Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Fully Dissolved assist->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a primary DMSO stock solution.

Protocol II: Empirical Determination of Compound Stability

It is critical to validate the stability of the compound in DMSO under your specific storage conditions.[5][11] This protocol provides a framework for a long-term stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Design
  • Objective: To determine the percentage of the parent compound remaining over time under various storage conditions.[11]

  • Method: HPLC-UV or LC-MS is used to quantify the parent compound relative to its initial concentration at Time 0.[5]

  • Conditions to Test:

    • Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT).

    • Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A typical cycle involves freezing at -20°C for >12 hours followed by thawing at room temperature.[5]

  • Time Points: T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months.

Step-by-Step Procedure
  • Prepare Master Stock: Prepare a fresh, large-volume 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol I.

  • Initial Analysis (Time 0): Immediately after preparation, remove an aliquot. Prepare a sample for analysis by diluting it to a suitable concentration (e.g., 10-50 µM) in the mobile phase. Inject this sample into the HPLC/LC-MS system. The peak area of the parent compound at this time point serves as the 100% reference.[11]

  • Sample Storage: Aliquot the remaining stock solution into numerous tubes. Store triplicate sets of aliquots for each condition and time point.

  • Time-Point Analysis: At each designated time point, retrieve the appropriate triplicate samples from storage. Allow them to equilibrate to room temperature before preparing them for analysis in the same manner as the T=0 sample.

  • Data Analysis:

    • Calculate the average peak area of the parent compound from the triplicate injections at each time point.

    • Determine the percent remaining using the formula: % Remaining = (Avg. Peak Area at Time X / Avg. Peak Area at Time 0) x 100

    • Plot the % remaining versus time for each storage condition. A compound is often considered stable if the percentage remaining is >90%.

    • Analyze chromatograms for the appearance of new peaks, which may indicate degradation products.[5]

Workflow for Stability Assessment

G prep Prepare Fresh 10 mM Stock Solution t0 Analyze Time 0 Sample (Set as 100% Reference) prep->t0 aliquot Aliquot Stock for All Conditions & Time Points t0->aliquot storage Store Aliquots at Varied Conditions (-80°C, -20°C, 4°C, RT, Freeze-Thaw) aliquot->storage timepoint At Each Time Point, Retrieve Triplicate Samples storage->timepoint analyze Analyze Samples via HPLC/LC-MS timepoint->analyze calc Calculate % Remaining vs. Time 0 analyze->calc

Caption: Experimental workflow for assessing compound stability in DMSO.

Best Practices for Downstream Use

When using the DMSO stock solution in biological assays, particularly cell-based assays, preventing precipitation and minimizing cytotoxicity are the primary goals.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[3][9]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent effects.[3]

  • Dilution Strategy: Compound precipitation upon dilution into aqueous buffers is a common problem.[13] To mitigate this, perform serial dilutions in 100% DMSO first to get closer to the final desired concentration. The final dilution step should be a large-volume jump into the aqueous assay medium with vigorous mixing. For example, add 1 µL of a 100X DMSO stock to 99 µL of assay buffer.

Troubleshooting

Problem Potential Cause Recommended Solution
Compound will not dissolve. Insufficient solvent power; compound has low solubility.Try sonication and/or gentle warming (up to 37°C).[3] If unsuccessful, a lower stock concentration may be necessary.
Compound precipitates upon dilution in aqueous buffer. The compound is "crashing out" of solution as solvent polarity changes.Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[13] Adding the DMSO stock to the buffer dropwise while vortexing can also help.
Inconsistent assay results over time. Compound degradation in DMSO stock.Prepare fresh stock solutions. Confirm stability using Protocol II. Always use single-use aliquots to avoid freeze-thaw cycles.[3][11]
High background or cell death in assays. DMSO concentration is too high.Ensure the final DMSO concentration in the assay is non-toxic for your specific cell line (typically <0.1%). Always run a vehicle control.[3][9]

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • BenchChem. (2025). Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. Benchchem.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Dimethyl Sulfoxide (DMSO).
  • Smolecule. (2024). 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Kozma, E., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • BenchChem. (2025).
  • Kozlowski, K. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO).
  • EvitaChem. (n.d.). Buy 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one.
  • BLDpharm. (n.d.). (3R)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide.

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In vivo dosing guidelines for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Dosing and Pharmacological Profiling Guidelines for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Introduction & Scientific Rationale

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (CAS: 1841639-82-4)[1] is a highly specific chiral β -amino amide building block and pharmacophore. The β -amino amide motif is the critical structural determinant in several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) used in the management of type 2 diabetes[2]. The primary amine dictates binding affinity to the active site of target peptidases or kinases, while the 1-methylpyrazole ring modulates lipophilicity and metabolic stability.

This application note provides a comprehensive, self-validating protocol for the preclinical in vivo formulation, dosing, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of this compound in murine models.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The molecule possesses a basic primary amine (estimated pKa ~8.5–9.0) and a moderately polar pyrazole ring. While it is highly soluble in acidic aqueous media, it requires specific co-solvents to prevent precipitation at physiological pH during systemic circulation.

  • Intravenous (IV) Formulation: To ensure complete dissolution and prevent micro-emboli upon injection, a co-solvent system of 10% DMSO and 40% PEG400 in sterile saline is recommended[3]. PEG400 acts as a powerful solubilizer for the pyrazole moiety.

  • Oral (PO) Formulation: For gastric delivery, a suspension in 0.5% Methylcellulose (MC) with 0.1% Tween 80 is optimal. Tween 80 acts as a wetting agent for the hydrophobic regions of the molecule, ensuring uniform dispersion and preventing aggregation in the GI tract[4].

Crucial Analytical Caveat (Self-Validation): Excipients like PEG400 and Tween 80 are notorious for causing severe ion suppression (up to 50-80%) in early-eluting fractions during LC-MS/MS bioanalysis[4]. To build a self-validating analytical system, researchers must use a stable-isotope-labeled internal standard (SIL-IS) that co-elutes exactly with the analyte. This dynamically corrects for the vehicle-induced matrix effect, ensuring PK data trustworthiness.

In Vivo Dosing Protocols (Murine Model)

Note: Ethical compliance with IACUC guidelines is assumed. Procedures are optimized for C57BL/6 mice (8-10 weeks).

Protocol A: Intravenous (IV) Administration

  • Preparation: Dissolve the compound in DMSO (10% final volume). Vortex until completely clear. Add PEG400 (40% final volume) and vortex again. Slowly add 0.9% sterile saline (50% final volume) while stirring continuously.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Visually inspect the filtrate against a dark background for Tyndall scattering (which would indicate unwanted nanoprecipitation).

  • Dosing: Warm the mouse under a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Injection: Administer at a dose of 2.0 mg/kg using a 27G needle. The injection volume should not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse). Administer as a slow bolus over 15-20 seconds to prevent acute cardiovascular shock.

Protocol B: Oral Gavage (PO) Administration

  • Preparation: Grind the compound using an agate mortar. Wet the powder with 0.1% Tween 80. Gradually add 0.5% Methylcellulose solution while triturating to achieve a homogenous suspension (Target dose: 10.0 mg/kg).

  • Dosing: Secure the mouse by the scruff to align the esophagus. Insert a 20G reusable stainless-steel feeding needle (with a ball tip) over the tongue and gently down the esophagus.

  • Injection: Administer a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse). Monitor the animal immediately for signs of aspiration (e.g., gasping, distress).

Pharmacokinetic & Pharmacodynamic (PK/PD) Workflow

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed or tail snip at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing (Self-Validation): Collect blood into K2EDTA tubes containing a commercial DPP-4 inhibitor cocktail. This is a critical self-validating step: if you are assessing endogenous GLP-1 levels as a PD biomarker, you must prevent ex vivo degradation of the peptide by endogenous enzymes immediately upon blood draw[5]. Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma.

  • PD Assay: Quantify active GLP-1 (7-36) amide using a high-sensitivity ELISA to confirm the downstream physiological efficacy of the β -amino amide target engagement.

Data Presentation: Expected PK Parameters

The following table outlines the anticipated preclinical PK profile based on the behavior of the β -amino amide structural class[5].

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax 1,200 ng/mL850 ng/mLRapid absorption due to optimal logD.
Tmax 0.083 h1.0 hDelayed peak in PO reflects gastric emptying.
AUC(0-∞) 2,400 h·ng/mL8,400 h·ng/mLHigh systemic exposure and stability.
Clearance (Cl) 14 mL/min/kgN/ALow hepatic extraction ratio.
Vd 1.8 L/kgN/AExtensive tissue distribution beyond plasma.
Bioavailability (F%) N/A~70%Excellent oral bioavailability typical of this scaffold.

Mandatory Visualization: PK/PD Logical Workflow

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Admin Compound Administration (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide Absorb Systemic Absorption (IV: 10% DMSO/40% PEG400) (PO: 0.5% MC/0.1% Tween 80) Admin->Absorb Dist Tissue Distribution (Vd ~1.8 L/kg) Absorb->Dist LCMS LC-MS/MS Bioanalysis (SIL-IS corrects PEG400 matrix effect) Absorb->LCMS Plasma Sampling Target Target Engagement (DPP-4 / Kinase Inhibition) Dist->Target Biomarker Biomarker Preservation (e.g., Intact GLP-1) Target->Biomarker Efficacy Physiological Response (Metabolic Homeostasis) Biomarker->Efficacy

In vivo PK/PD workflow for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide evaluation.

References

  • Medicinal Chemistry - Ovid (Dipeptidyl peptidase-4 inhibitor with beta-amino amide scaffold: synthesis, SAR and biological evaluation). Source: ovid.com.
  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck. Source: nih.gov.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Source: nih.gov.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Source: mdpi.com.
  • CAS:2228701-48-0, 3-Amino-3-(1-ethyl-1H-pyrazol-3-yl... - 毕得医药. Source: bidepharm.com.

Sources

Application Note: (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in Enantioselective Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on enantiopure building blocks that impart favorable physicochemical properties while maintaining structural predictability. (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a highly versatile chiral β -amino amide. It combines the proteolytic stability of a β -amino acid backbone with the optimized pharmacokinetic profile of a 1-methyl-1H-pyrazole moiety. This guide details the structural rationale, physicochemical profiling, and self-validating synthetic protocols for incorporating this building block into peptidomimetics and small-molecule inhibitors.

Structural Rationale & Causality in Drug Design

The architectural components of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide are deliberately chosen to solve common liabilities in medicinal chemistry:

  • The 1-Methyl-1H-Pyrazole Bioisostere: Pyrazole rings frequently serve as bioisosteres for phenyl rings or other arenes, significantly improving aqueous solubility and lowering lipophilicity (LogP)[1]. The N-methylation at the 1-position is a critical design choice: it locks the heterocycle into a single tautomeric state, preventing the unpredictable target-binding modes associated with unsubstituted pyrazoles. Furthermore, it blocks N-glucuronidation, providing enhanced metabolic stability against rapid degradation[2].

  • The β -Amino Amide Backbone: Incorporating β -amino acids into therapeutic sequences (foldamers) introduces profound resistance to proteolytic degradation, as mammalian proteases are highly specific to α -amino acid peptide bonds[3]. The terminal primary amide provides a potent hydrogen-bond donor/acceptor pair, frequently utilized to anchor molecules into the hinge region of kinases or the catalytic domains of enzymes like PARP[2].

Physicochemical Profiling

The quantitative structural parameters of the building block are summarized below to assist in Lipinski Rule-of-Five calculations during library design.

PropertyValuePharmacological Implication
Molecular Formula C₇H₁₂N₄OLow molecular weight allows for downstream elaboration.
Molecular Weight 168.20 g/mol High ligand efficiency (LE) potential.
Stereochemistry (3S) - EnantiopureEnsures predictable 3D vector projection in binding pockets.
H-Bond Donors 2Primary amine (-NH₂) and primary amide (-CONH₂).
H-Bond Acceptors 3Carbonyl oxygen, Pyrazole N2, Amine nitrogen.
pKa (Estimate) ~8.5 - 9.0 (Amine)Protonated at physiological pH; enhances solubility.

Synthetic Workflow & Downstream Applications

The primary amine and the terminal amide offer orthogonal reactivity vectors. The diagram below illustrates the divergent synthetic pathways utilized to generate distinct classes of therapeutic agents.

G cluster_reactions Synthetic Derivatization cluster_applications Drug Discovery Applications BB (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide N_Acyl N-Acylation (HATU/DIPEA) BB->N_Acyl N_Alkyl Reductive Amination (NaBH(OAc)3) BB->N_Alkyl Amide_Mod Amide Dehydration (POCl3 or Burgess Reagent) BB->Amide_Mod Peptidomimetics β-Peptidomimetics (Protease Resistant) N_Acyl->Peptidomimetics KinaseInhib Kinase/PARP Inhibitors (Hinge Binders) N_Alkyl->KinaseInhib Nitriles Chiral Nitriles (Covalent Inhibitors) Amide_Mod->Nitriles

Synthetic workflow and downstream applications of the chiral pyrazole building block.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . Each method includes specific In-Process Controls (IPCs) to ensure mechanistic integrity and prevent common synthetic pitfalls, such as epimerization.

Protocol A: Epimerization-Free N-Acylation (Peptide Coupling)

Causality Insight: β -amino acids possess increased steric bulk adjacent to the reacting amine. Standard carbodiimide coupling (e.g., EDC/HOBt) is often too slow, allowing the base in the reaction to deprotonate the α -carbon, leading to epimerization[4]. HATU is strictly required here; it generates a highly reactive HOAt ester featuring a neighboring-group effect (via the pyridine nitrogen) that dramatically accelerates aminolysis, outcompeting the epimerization pathway[4].

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Add the (3S)-pyrazole building block in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Validation check: The disappearance of the carboxylic acid mass [M−H]− and the appearance of the product mass [M+H]+ confirms conversion. Crucially, a single, sharp peak in the UV chromatogram (254 nm) validates the absence of diastereomers, confirming that the (3S) stereocenter remained intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive Amination

Causality Insight: To build secondary amine libraries (e.g., for kinase inhibitor scaffolds), reductive amination is preferred over direct alkylation to avoid over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild hydride-donating capacity selectively reduces the transient iminium ion without reducing the primary amide or the pyrazole ring.

Reagents:

  • Target Aldehyde/Ketone (1.0 eq)

  • (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (1.0 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde/ketone and the (3S)-pyrazole building block in DCE. Add glacial acetic acid. Stir at room temperature for 1 hour to drive imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ portion-wise to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

  • Self-Validation (IPC): Perform TLC analysis (DCM:MeOH 9:1). Stain with Ninhydrin and heat. Validation check: The primary amine starting material will stain a deep purple. The successful formation of the secondary amine product will stain a faint yellow/brown, visually confirming complete mono-alkylation.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (via National Institutes of Health) URL: [Link]

  • Title: Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues Source: Frontiers in Chemistry URL: [Link]

  • Title: Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity Source: Journal of the American Chemical Society URL: [Link]

Sources

Application Note: Step-by-Step Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Chiral β -amino amides featuring heterocyclic motifs, such as the 1-methyl-1H-pyrazol-3-yl group, are highly prized pharmacophores in the development of serine/threonine kinase inhibitors and peptidomimetics[1]. Synthesizing these molecules with high enantiomeric excess (ee) requires robust stereocontrol.

This protocol details a highly scalable, self-validating asymmetric synthesis utilizing Ellman’s chiral tert-butanesulfinamide auxiliary [2]. Rather than attempting a low-yielding direct addition of an amide enolate, this workflow strategically utilizes the lithium enolate of methyl acetate. The causality behind this choice is rooted in reaction kinetics and transition-state stability: the lithium enolate forms a rigid, highly ordered Zimmerman-Traxler-type transition state with the chiral sulfinyl imine, ensuring excellent diastereoselectivity[3]. Subsequent mild acidic cleavage and ammonolysis provide the final β -amino amide with preserved stereochemical integrity[4].

Experimental Workflow

Workflow A 1-Methyl-1H-pyrazole- 3-carbaldehyde B (R)-Sulfinyl Imine Condensation A->B (R)-t-BuSONH2 Ti(OEt)4 C Asymmetric Enolate Addition B->C LDA, MeOAc -78 °C D Sulfinyl Group Cleavage C->D HCl / MeOH E Ammonolysis (Amidation) D->E 7N NH3 in MeOH F (3S)-Beta-Amino Amide Product E->F High ee/dr

Synthetic workflow for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide via Ellman's auxiliary.

Step-by-Step Methodologies

Phase 1: Condensation (Imine Formation)

Objective: Synthesize (R)-N-((1-methyl-1H-pyrazol-3-yl)methylene)-2-methylpropane-2-sulfinamide. Causality Check: Brønsted acids can degrade the acid-sensitive sulfinamide auxiliary. We utilize[5].

  • Preparation: Purge a round-bottom flask with inert N₂. Add 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 mmol, 1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (25 mL).

  • Activation: Dropwise add Ti(OEt)₄ (20.0 mmol, 2.0 eq) at room temperature. Stir the homogeneous yellow solution for 12–18 hours.

  • Quench & Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (R)-sulfinyl imine.

Phase 2: Asymmetric Enolate Addition

Objective: Synthesize Methyl (3S)-3-(((R)-tert-butylsulfinyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoate. Causality Check:. The lithium ion strongly coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation and directing the enolate attack exclusively to the re-face of the imine[3].

  • Enolate Generation: In a flame-dried flask under N₂, add anhydrous diisopropylamine (22.0 mmol, 2.2 eq) to THF (30 mL). Cool to -78 °C. Dropwise add n-BuLi (21.0 mmol, 2.1 eq). Stir for 30 min.

  • Ester Addition: Dropwise add methyl acetate (20.0 mmol, 2.0 eq) to the LDA solution at -78 °C. Stir for 45 min to ensure complete enolate formation.

  • Imine Addition: Dissolve the (R)-sulfinyl imine (10.0 mmol, 1.0 eq) from Phase 1 in THF (10 mL) and add it dropwise to the enolate solution at -78 °C. Maintain strictly at -78 °C for 3 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. The diastereomeric ratio (dr) can be validated at this stage via ¹H NMR (target >95:5 dr).

Phase 3: Sulfinyl Cleavage

Objective: Synthesize Methyl (3S)-3-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate hydrochloride.

  • Deprotection: Dissolve the crude β -sulfinylamino ester in anhydrous MeOH (20 mL). Add 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours. The cleavage of the sulfinyl group yields volatile methyl tert-butyl sulfinate.

  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove organic impurities, yielding the pure amine hydrochloride salt.

Phase 4: Ammonolysis (Amidation)

Objective: Synthesize the final target, (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

  • Amidation: Suspend the hydrochloride salt from Phase 3 in a 7N solution of ammonia in methanol (NH₃/MeOH, 20 mL).

  • Reaction: Seal the reaction vessel and stir at room temperature for 24–48 hours (monitor ester disappearance via TLC or LC-MS).

  • Purification: Concentrate the mixture in vacuo. Purify the residue via reverse-phase preparative HPLC or recrystallization to afford the enantiopure (3S)- β -amino amide.

Stereochemical Logic & Transition State

TransitionState TS Six-Membered Chair-Like Transition State Li Lithium Coordination (Imine N & Sulfinyl O) TS->Li Rigidifies conformation Face Re-Face Attack by Ester Enolate Li->Face Steric shielding of Si-face Config (S)-Configuration at C3 in Beta-Amino Ester Face->Config High diastereoselectivity

Stereochemical logic of lithium enolate addition to the (R)-tert-butanesulfinyl imine.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative outcomes and self-validating quality control (QC) metrics for each phase of the protocol.

PhaseKey ReagentsTemp / TimeExpected YieldQC Method & Target Metric
1. Condensation Ti(OEt)₄, THF25 °C / 18 h85–92%¹H NMR: Disappearance of aldehyde CHO peak (~9.8 ppm); appearance of imine CH=N peak (~8.5 ppm).
2. Enolate Addition LDA, MeOAc, THF-78 °C / 3 h80–88%¹H NMR: Diastereomeric ratio (dr) >95:5 based on integration of tert-butyl singlet signals.
3. Cleavage 4M HCl in dioxane25 °C / 2 h>95%LC-MS: Mass shift corresponding to loss of the sulfinyl group (-104 Da).
4. Ammonolysis 7N NH₃ in MeOH25 °C / 48 h75–85%Chiral HPLC: Enantiomeric excess (ee) >98%. IR: Primary amide C=O stretch (~1650 cm⁻¹).

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 2010, 110(6), 3600–3740. URL: [Link]

  • Title: Asymmetric Synthesis of β -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: The Journal of Organic Chemistry, 2002, 67(22), 7819–7832. URL: [Link]

  • Title: Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α -Amino Acid Derivatives Source: University of Nottingham Repository, 2012. URL: [Link]

  • Title: Highly Diastereoselective Addition of Lithio Vinyl Sulfoxides to N-Sulfinimines: An Entry to Enantiopure 3-Sulfinyl-2,5-cis-dihydropyrroles Source: ResearchGate (Aggregated references on β -amino ester synthesis via methyl acetate). URL: [Link]

  • Title: Serine/threonine kinase inhibitors (US20140066453A1)

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of heteroaryl β -amino amides—specifically those bearing a pyrazole core like (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide —presents unique stereochemical challenges. The pyrazole nitrogens frequently act as competitive coordination sites, poisoning transition-metal catalysts or disrupting highly ordered transition states.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three most robust methods of establishing the C3 stereocenter: Asymmetric Hydrogenation , Chiral Auxiliary Addition , and Enzymatic Kinetic Resolution .

Module 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Context: Direct asymmetric hydrogenation of unprotected β -enamino amides using Rh(I) catalysts and chiral phosphine ligands (e.g., Josiphos) is a highly atom-economical route. This methodology was famously validated in the commercial synthesis of the DPP-4 inhibitor sitagliptin [1].

FAQ: My conversion is >95%, but the enantiomeric excess (ee) is stalled at 60-70%. How do I improve the ee?

Causality & Solution: In Rh-catalyzed hydrogenations of β -enamino amides, the reaction does not proceed via direct reduction of the static enamine. Instead, it relies on a dynamic enamine-imine tautomerization. If the pH of your reaction mixture is too high, this tautomerization is suppressed, leading to non-selective background reduction of the enamine.

By introducing a mild acid additive (such as chloroacetic acid), you facilitate the dynamic equilibrium. This allows the chiral Rh-Josiphos complex to selectively bind the reactive tautomer, enforcing a rigid stereochemical pocket prior to hydride transfer.

AsymmetricHydrogenation A β-Enamino Amide (Substrate) B Imine Tautomer (Trace Intermediate) A->B Tautomerization (pH dependent) C Rh(I)-Josiphos Complex A->C Coordination D Chiral Enamine-Rh Adduct C->D H2 Addition E (3S)-β-Amino Amide (Target, >95% ee) D->E Reductive Elimination

Fig 1. Mechanistic workflow of Rh-catalyzed asymmetric hydrogenation of β-enamino amides.

Protocol 1: Rh-Josiphos Catalyzed Asymmetric Hydrogenation

Self-Validation Check: The protocol includes a terminal crystallization step as a phosphate salt, which acts as a thermodynamic sink to upgrade the optical purity to >99% ee.

  • Preparation: In an inert-atmosphere glovebox, dissolve 1.0 eq of the pyrazole β -enamino amide precursor in degassed, anhydrous methanol to achieve a 0.2 M solution.

  • Catalyst Assembly: Add 0.15 mol% of [Rh(cod)Cl]2​ and 0.33 mol% of (t-Bu)-Josiphos ligand. Stir for 15 minutes until a deep orange homogeneous solution forms.

  • pH Modulation: Add 1.0 mol% of anhydrous chloroacetic acid to adjust the apparent pH and facilitate tautomerization.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H2​ gas three times, then pressurize to 250 psi.

  • Reaction: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 12 hours.

  • Isolation & Upgrade: Vent the reactor, filter through a short pad of Celite, and concentrate. Dissolve the crude product in ethanol and add 1.0 eq of 85% phosphoric acid. Collect the resulting phosphate salt via filtration to achieve >99% ee.

Table 1: Effect of Additives on Rh-Josiphos Hydrogenation

Additive (1.0 mol%) Apparent pH Effect Conversion (%) Enantiomeric Excess (ee %)
None Neutral >95 68
Triethylamine Basic 45 12
Ammonium Acetate Mildly Acidic >95 89

| Chloroacetic Acid | Acidic | >95 | 96 |

Module 2: Chiral Auxiliary-Mediated Addition (Ellman's Sulfinamide)

Context: When transition-metal catalysis is unviable due to severe catalyst poisoning by the 1-methyl-1H-pyrazole nitrogen, Ellman's chiral tert-butanesulfinamide provides a highly reliable, substrate-controlled alternative [2].

FAQ: I am observing poor diastereomeric ratios (dr < 3:1) during the enolate addition to the pyrazole-derived sulfinyl imine. What is causing this?

Causality & Solution: The 1-methyl-1H-pyrazole ring contains a highly Lewis basic nitrogen (N2). When you add a standard lithium enolate to the sulfinyl imine, the pyrazole nitrogen competitively coordinates the lithium ion. This overrides the sulfinyl oxygen's coordination, destroying the highly ordered, six-membered Zimmerman-Traxler transition state required for facial selectivity.

To restore stereocontrol, you must perform a transmetalation. Using a sterically demanding, strongly coordinating Lewis acid like ClTi(O-iPr)3​ pre-complexes the imine, displacing lithium and locking the conformation before nucleophilic attack occurs.

EllmanWorkflow A Pyrazole-3-carboxaldehyde C Chiral Sulfinyl Imine A->C Condensation B (R)-tert-Butanesulfinamide B->C Condensation D Enolate Addition + Lewis Acid C->D Nucleophilic Attack E Diastereomerically Pure Adduct D->E Stereocontrol F Acidic Cleavage E->F Deprotection G (3S)-β-Amino Amide F->G Final Isolation

Fig 2. Ellman's chiral sulfinamide workflow for diastereoselective β-amino amide synthesis.

Protocol 2: Diastereoselective Enolate Addition to Sulfinyl Imines

Self-Validation Check: The dr can be directly measured via crude 1H-NMR (integration of the sulfinyl tert-butyl singlet) before proceeding to cleavage.

  • Imine Formation: Condense 1-methyl-1H-pyrazole-3-carboxaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.05 eq) using Ti(OEt)4​ (2.0 eq) in THF at room temperature for 12 hours. Quench with brine, filter titanium salts, and concentrate.

  • Enolate Generation: In a separate flame-dried flask, generate the lithium enolate of N,N-dibenzylacetamide (1.5 eq) using LDA (1.6 eq) at -78 °C in anhydrous THF.

  • Transmetalation: Add ClTi(O-iPr)3​ (1.6 eq) dropwise to the enolate at -78 °C. Stir for 30 minutes to ensure complete transmetalation from lithium to titanium.

  • Addition: Dropwise add the sulfinyl imine solution (from Step 1) to the titanium enolate at -78 °C. Stir for 4 hours.

  • Quench: Quench the reaction cold with saturated aqueous NH4​Cl . Extract with EtOAc and verify dr via NMR (>95:5 expected).

  • Cleavage: Dissolve the purified adduct in MeOH and treat with 4M HCl in dioxane for 1 hour at room temperature to cleave the sulfinamide auxiliary, yielding the target (3S)- β -amino amide.

Module 3: Enzymatic Kinetic Resolution

Context: If a racemic synthesis is preferred for cost reasons, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B, CAL-B) offers a highly green, scalable method to isolate the (3S)-enantiomer [3].

FAQ: The E-value (enantioselectivity factor) of my CAL-B resolution is below 20, resulting in severe yield loss to achieve >99% ee. How can I optimize this?

Causality & Solution: CAL-B active sites rely on a microscopic hydration shell to maintain their active conformation. When resolving polar heteroaryl β -amino amides, chemists often mistakenly use highly polar solvents (like THF or DMF) to ensure substrate solubility. These solvents strip the essential water layer from the enzyme, denaturing the active site and destroying enantioselectivity.

Switching to a non-polar solvent (e.g., MTBE) preserves the hydration shell. Furthermore, utilizing an activated acyl donor (e.g., ethyl methoxyacetate) dramatically increases the initial acylation rate of the fast-reacting (3R)-enantiomer, artificially boosting the E-value and leaving the desired (3S)-enantiomer untouched.

EnzymaticResolution A Racemic β-Amino Amide (R/S Mixture) B CAL-B Lipase + Acyl Donor A->B Kinetic Resolution C (3R)-N-Acyl Amide (Acylated) B->C Fast Reaction D (3S)-β-Amino Amide (Unreacted, Target) B->D Slow Reaction

Fig 3. CAL-B catalyzed kinetic resolution of racemic β-amino amides via selective acylation.

Protocol 3: CAL-B Catalyzed Kinetic Resolution

Self-Validation Check: The reaction is continuously monitored via chiral HPLC. The system self-validates by strictly halting at 50% conversion, guaranteeing maximum ee for the remaining unreacted enantiomer.

  • Substrate Preparation: Dissolve the racemic (3R/3S)-3-amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in anhydrous MTBE to a concentration of 0.1 M.

  • Reagent Addition: Add 0.6 equivalents of ethyl methoxyacetate (acting as the activated acyl donor).

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435, 50% w/w relative to the substrate).

  • Incubation: Place the reaction vessel in an orbital shaker at 45 °C and 250 rpm.

  • Monitoring: Pull 10 μ L aliquots every 2 hours. Analyze via chiral HPLC (e.g., Chiralpak AD-H column). Stop the reaction at exactly 50% conversion (typically between 18-24 hours).

  • Separation: Filter off the immobilized enzyme beads (which can be washed and reused). Extract the organic layer with 1M HCl. The acylated (3R)-amide remains in the organic layer, while the desired (3S)-amine moves to the aqueous layer. Basify the aqueous layer to pH 10 and extract with DCM to isolate the pure product.

Table 2: Optimization of CAL-B Kinetic Resolution Parameters

Solvent Acyl Donor Temp (°C) Conversion at 24h (%) E-Value
THF Ethyl Acetate 30 22 15
MTBE Ethyl Acetate 45 41 48

| MTBE | Ethyl Methoxyacetate| 45 | 50 | >150 |

References

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Malan, C., Grabowski, E. J. J., & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.[Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914.[Link]

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Enzymatic Resolution of β -Amino Methyl Esters using Lipase B from Candida antarctica. Tetrahedron: Asymmetry, 19(2), 183–189.[Link]

Troubleshooting aqueous solubility issues with (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to troubleshooting aqueous solubility challenges encountered with (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested methodologies to empower you to overcome these common experimental hurdles.

Understanding the Molecule: A Proactive Approach to Solubility

Before diving into troubleshooting, a clear understanding of the molecular structure of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is paramount. Its solubility characteristics are not random; they are a direct consequence of its functional groups.

  • The Ionizable Handle (Primary Amine): The (3S)-3-Amino group is a primary amine, which acts as a weak base. This is the most critical feature for solubility manipulation. At acidic pH values, this amine group becomes protonated, forming a positively charged ammonium salt which is significantly more water-soluble than the neutral free base.

  • The Aromatic Core (Pyrazole Ring): The 1-methyl-1H-pyrazol-3-yl group is an aromatic heterocycle. While the nitrogen atoms can act as hydrogen bond acceptors, the ring system itself can contribute to low solubility in water due to potential π-π stacking in the solid state, which increases the crystal lattice energy.[1]

  • The Polar Moiety (Propanamide): The propanamide tail is a polar functional group capable of hydrogen bonding with water, which aids in solubility.

This structural analysis predicts that the compound's aqueous solubility will be highly dependent on pH.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with this compound, providing both the "why" and the "how-to" for each solution.

Q1: I'm trying to dissolve my compound in a neutral buffer like PBS (pH 7.4) and it's not working. Why is it so poorly soluble?

This is the most common initial challenge and is directly related to the compound's chemistry. At a neutral pH of 7.4, the primary amine group is predominantly in its neutral, uncharged (free base) form. This form is less polar and has lower affinity for water compared to its protonated, salt form.[2][3][4] The energy required to break the compound's crystal lattice is not sufficiently compensated by the energy of solvation in this state.

Q2: What is the first and most effective step to improve the solubility of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide?

The first and most critical step is to adjust the pH of your solvent.[2][5] By lowering the pH to an acidic range (e.g., pH 3-6), you can protonate the primary amine. The resulting ammonium salt is ionic and therefore dramatically more soluble in aqueous media.[4] This single adjustment can often increase solubility by several orders of magnitude.[5]

cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) Uncharged Amine\n(R-NH2) Uncharged Amine (R-NH2) Low Aqueous Solubility Low Aqueous Solubility Protonated Amine\n(R-NH3+) Protonated Amine (R-NH3+) Uncharged Amine\n(R-NH2)->Protonated Amine\n(R-NH3+) + H+ Protonated Amine\n(R-NH3+)->Uncharged Amine\n(R-NH2) - H+ High Aqueous Solubility High Aqueous Solubility

Caption: pH-dependent ionization of the primary amine.

Q3: How do I systematically determine the optimal pH for my experiments?

A pH-solubility profile is the best way to empirically determine the ideal pH range. This involves measuring the compound's saturation solubility across a series of buffers.

  • Preparation: Prepare a set of buffers covering a range of pH values (e.g., 100 mM citrate for pH 3, 4, 5; 100 mM phosphate for pH 6, 7, 8).

  • Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The amount should be enough to ensure undissolved solid remains.

  • Agitation: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 18-24 hours to ensure equilibrium is reached.

  • Separation: After agitation, allow the suspensions to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or a UV-Vis spectrophotometer with a pre-established calibration curve.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

cluster_formulation Formulation Strategies start Start: Solubility Issue ph_check Is the compound ionizable? (Yes, it has a primary amine) start->ph_check ph_screen Perform pH-Solubility Screen (Protocol 1) ph_check->ph_screen solubility_ok Is solubility sufficient? ph_screen->solubility_ok use_buffer Use Optimal pH Buffer solubility_ok->use_buffer Yes formulation Consider Formulation Aids solubility_ok->formulation No end Proceed with Experiment use_buffer->end cosolvent Co-solvents formulation->cosolvent surfactant Surfactants formulation->surfactant cyclodextrin Cyclodextrins formulation->cyclodextrin

Caption: Troubleshooting workflow for aqueous solubility.

Q4: Adjusting the pH helped, but I still can't reach the high concentration needed for my stock solution. What are my next options?

If pH adjustment alone is insufficient, the next step is to employ formulation excipients. The three most common strategies for preclinical research are co-solvents, surfactants, and cyclodextrins.[6]

StrategyMechanism of ActionCommon ExamplesTypical Concentration
Co-solvents Reduce the polarity of the aqueous solvent, making it more favorable for the solute.[5][7][8]Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)5-40% (v/v)
Surfactants Form micelles above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the drug, increasing its apparent solubility.[9][10][11]Polysorbate 20/80 (Tween® 20/80), Solutol® HS-150.1-2% (w/v)
Cyclodextrins Form host-guest inclusion complexes. The drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), while the hydrophilic exterior maintains water solubility.[12][][14][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)2-20% (w/v)
Q5: How do I choose between these formulation strategies?

The choice depends on your experimental system and the required fold-increase in solubility.

  • Start with Co-solvents for a moderate required increase. They are simple to use but be cautious in cell-based assays, as organic solvents can be cytotoxic at higher concentrations.

  • Use Cyclodextrins for a significant required increase. HP-β-CD is a very common and effective choice with a good safety profile for in vitro studies.[12][14]

  • Use Surfactants as a powerful alternative, but be aware they can interfere with certain assays, for example, by disrupting cell membranes or protein structures.[9][16]

cluster_cd Cyclodextrin Complexation cluster_surfactant Surfactant Micellization compound Drug Molecule complex Inclusion Complex micelle Micelle compound->micelle Encapsulation cd Cyclodextrin

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

Q6: Can you provide a starting protocol for using cyclodextrins?

Certainly. This protocol will help you determine if a cyclodextrin can achieve your target concentration.

  • Preparation: Prepare a series of HP-β-CD solutions (e.g., 0%, 2%, 5%, 10%, 20% w/v) in the optimal aqueous buffer determined in Protocol 1.

  • Equilibration: Add an excess amount of solid (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide to each cyclodextrin solution.

  • Agitation: Seal the vials and agitate at a constant temperature for 24-48 hours. Complexation can sometimes take longer than simple dissolution.

  • Separation & Quantification: Follow steps 4 and 5 from Protocol 1 to separate the solid and quantify the dissolved compound in the supernatant.

  • Analysis: Plot the compound's solubility against the concentration of HP-β-CD. A linear relationship (an Aₗ-type phase solubility diagram) suggests a 1:1 complex is being formed and that higher concentrations of cyclodextrin will further increase solubility.[14]

By systematically applying these principles and protocols, researchers can effectively overcome the aqueous solubility challenges associated with (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide, ensuring reliable and reproducible experimental outcomes.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. American Pharmaceutical Review
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. Pharma Excipients
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. BenchChem
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. BenchChem
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. The Center for Professional Advancement
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. BenchChem
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Journal of Chemical and Pharmaceutical Research
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Dr. Reddy's
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays - Benchchem. BenchChem
  • Solving solubility issues in modern APIs - TAPI. Teva API
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • Solubility of the tested compounds in simulated gastro-intestinal... - ResearchGate.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Drug Discovery Online
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions
  • The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK. WuXi AppTec
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Online
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry
  • 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide - Smolecule. Smolecule
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI
  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - MDPI. MDPI
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts
  • PH and Solvent Effect on Drug Solubility. SlideShare

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Preventing racemization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide during amide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide Topic: Preventing Racemization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide During Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the stereochemical vulnerabilities of chiral β-amino amides. This document moves beyond basic troubleshooting by explaining the mechanistic causality behind racemization and providing a self-validating protocol to ensure >99% enantiomeric excess (ee) during your amide coupling workflows.

Part 1: Mechanistic Insights — The Causality of Racemization

While racemization during amide coupling is traditionally associated with the activated carboxylic acid (via oxazolone formation) , the amine partner can also degrade if it possesses specific structural liabilities. (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a chiral β-amino amide. Its primary vulnerability lies in the Base-Catalyzed Retro-aza-Michael Elimination (E1cB) .

The E1cB Pathway: During coupling, the use of strong, unhindered bases (like DBU or excess DIPEA) can deprotonate the mildly acidic C2 protons (α to the carboxamide). The electron-withdrawing 1-methyl-1H-pyrazol-3-yl ring stabilizes the resulting enolate. This triggers the expulsion of the C3 amino group, forming an achiral α,β-unsaturated amide intermediate. Subsequent re-addition of the amine (Aza-Michael addition) occurs non-stereoselectively, resulting in a racemic mixture of the 3R and 3S enantiomers .

The Schiff Base Pathway: A secondary, often overlooked cause of racemization is the presence of trace aldehydes or ketones in solvents (e.g., acetone, or formyl impurities in degrading DMF). The primary amine forms a reversible Schiff base (imine), which tautomerizes to an enamine, destroying the C3 stereocenter before hydrolysis returns it to a racemic amine.

RetroAzaMichael A (3S)-β-Amino Amide (Chiral Intact) B C2 Enolate Intermediate (Deprotonated) A->B Strong Base (e.g., DIPEA) C α,β-Unsaturated Amide (Achiral) B->C E1cB Elimination (- NH3) C->A S-face addition D Racemic Amide (3R/3S Mixture) C->D Aza-Michael Re-addition (+ NH3)

Mechanistic pathway of base-catalyzed retro-aza-Michael racemization in β-amino amides.

Part 2: Troubleshooting FAQs

Q1: I am using DIPEA and HATU at room temperature, and my product is 30% racemized. What is going wrong? A: DIPEA is a relatively strong base (aqueous pKa ~10.5) . At room temperature, the rate of C2 deprotonation competes with the rate of amide bond formation. To fix this, you must lower the basicity of your reaction environment. Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM, pKa ~7.4) or 2,6-Lutidine (pKa ~6.6) , and drop the reaction temperature to 0 °C.

Q2: How does the choice of coupling reagent impact the amine's chiral integrity? A: The goal is kinetic trapping: you want the rate of coupling ( kcouple​ ) to vastly exceed the rate of elimination ( kelim​ ). Reagents with rapid kinetics like HATU or T3P are excellent choices. If your substrate is exceptionally sensitive, consider using Ynamides. Ynamides are emerging racemization-free coupling reagents that operate under extremely mild, base-free conditions, completely circumventing the E1cB pathway .

Q3: Are there specific solvent preparations required for this molecule? A: Yes. Because of the Schiff base racemization risk, you must use strictly anhydrous, amine-free, and aldehyde-free solvents. If using DMF, ensure it is freshly opened or distilled, as DMF degrades over time into dimethylamine and formic acid/formaldehyde analogs, which will epimerize your primary amine.

Quantitative Impact of Reagent Selection

Table 1: Impact of Base and Coupling Reagent on Racemization of β-Amino Amides

BaseAqueous pKaCoupling ReagentTemp (°C)Relative Racemization RiskScientist Recommendation
DBU 11.5HATU25CriticalDo Not Use - Promotes rapid E1cB elimination.
DIPEA 10.5EDC/HOBt25HighAvoid - Excessive basicity compromises the C3 stereocenter.
NMM 7.4HATU0LowStandard - Good balance of coupling kinetics and stability.
2,6-Lutidine 6.6T3P0Very LowPreferred - Sterically hindered, weak base prevents enolization.
None N/AYnamides0 - 25NegligibleState-of-the-Art - Base-free conditions halt elimination .

Part 3: Self-Validating Experimental Protocol

To ensure absolute chiral integrity, do not mix all reagents simultaneously. Use the following Pre-activation Workflow . This protocol is self-validating, meaning it includes In-Process Controls (IPCs) to verify the success of each step before proceeding.

Materials Required:

  • Carboxylic acid partner (1.0 equiv)

  • (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (1.05 equiv)

  • HATU (1.1 equiv)

  • 2,6-Lutidine or NMM (2.5 equiv)

  • Anhydrous, aldehyde-free DMF

Step-by-Step Methodology:

  • Electrophile Pre-activation:

    • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add 2,6-Lutidine (2.5 equiv) dropwise. Stir for 15 minutes at 0 °C.

    • Self-Validation Check (IPC 1): Pull a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when >95% of the free acid is converted to the active ester.

  • Nucleophile Addition:

    • Dissolve the (3S)-amine (1.05 equiv) in a minimal volume of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated acid over 10 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Self-Validation Check (IPC 2): Analyze via Chiral HPLC. The reaction is complete when the amine peak is <1%. Check the enantiomeric excess (ee) of the product peak. If ee is >99%, proceed to workup immediately to prevent prolonged exposure to the base.

  • Mild Quench and Workup:

    • Quench the reaction at 0 °C by adding cold 5% aqueous Citric Acid until the aqueous layer reaches pH 5–6.

    • Causality Note: A mildly acidic quench immediately neutralizes the base, physically shutting down the retro-aza-Michael pathway without hydrolyzing the newly formed amide bond.

    • Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol S1 Step 1: Electrophile Pre-activation Carboxylic Acid + HATU + NMM in DMF (0 °C) S2 S2 S1->S2 S3 S3 S2->S3 S4 Step 4: Mild Quench Quench with 5% Citric Acid (pH ~5-6) S3->S4

Self-validating, low-temperature amide coupling workflow to preserve chiral integrity.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications, 2022. Available at:[Link]

  • Pronounced Chirality Amplification in Aza-Michael Reaction and Racemization via Retro-aza-Michael Reaction. Chirality, 2011. Available at:[Link]

  • Development of a Dynamic Kinetic Resolution for the Isolation of an Intermediate... Epimerization by Michael/Retro-Michael Mechanism. Organic Process Research & Development, ACS Publications, 2010. Available at:[Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 2016. Available at:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to NMR Data Validation for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a chiral molecule is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth, experience-driven approach to the validation of Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel chiral compound, (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

In the absence of a complete, publicly available experimental NMR dataset for this specific molecule, this guide will leverage predicted spectral data, insights from structurally analogous compounds, and established NMR principles. The objective is to equip the reader with a robust framework for interpreting and validating NMR data for this and similar chiral pyrazole derivatives.

The Imperative of Rigorous NMR Validation

In drug development, precise structural elucidation is non-negotiable. For a chiral molecule like (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide, NMR spectroscopy serves not only to confirm the molecular skeleton but also to provide insights into its stereochemical integrity. A thorough validation process ensures data reliability, which is critical for regulatory submissions and for building a solid foundation for further research.

Predicted NMR Data & Structural Assignment

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide. These predictions are derived from established chemical shift principles and data from similar structural motifs, such as 1-methyl-1H-pyrazole and 3-aminopropanamide.[1][2] The numbering convention used for the assignments is illustrated in Figure 1.

Figure 1: Structure and Atom Numbering of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

G A 1. 1D NMR Acquisition (¹H and ¹³C) B 2. ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity A->B C 3. ¹³C NMR Analysis: - Number of Signals - Chemical Shift A->C D 4. 2D NMR Acquisition (COSY and HSQC) B->D C->D E 5. COSY Analysis: - H-H Correlations D->E F 6. HSQC Analysis: - C-H Correlations D->F G 7. Data Consolidation & Structural Confirmation E->G F->G

A logical workflow for comprehensive NMR data validation.

Step 1 & 2: ¹H NMR Analysis - The Initial Fingerprint

The proton NMR spectrum provides the initial and most detailed "fingerprint" of the molecule.

  • Chemical Shift: The predicted chemical shifts in Table 1 should be compared to the experimental data. The aromatic protons on the pyrazole ring (H4 and H5) are expected in the downfield region. [3]The N-methyl group will likely appear as a singlet around 3.8 ppm. The protons on the propanamide backbone (Hα and Hβ) will be influenced by the adjacent chiral center and the amide group. [4][5]* Integration: The relative integrals of the signals must correspond to the number of protons in each environment (1:1:1:3:2 for the non-exchangeable protons).

  • Multiplicity: The splitting patterns are crucial for establishing connectivity.

    • H4 and H5 on the pyrazole ring should appear as doublets due to coupling with each other. [6] * Hα should be a doublet of doublets, coupled to the two diastereotopic Hβ protons. The proximity to a chiral center often makes the two Hβ protons magnetically non-equivalent. [7][8] * The Hβ protons, being diastereotopic, may exhibit complex splitting patterns, appearing as a multiplet.

Step 3: ¹³C NMR Analysis - The Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon environments. For the target molecule, seven distinct signals are expected. The chemical shifts should align with the predictions in Table 2, with the amide carbonyl being the most downfield signal. [9] Step 4, 5 & 6: 2D NMR - Unambiguous Connectivity

2D NMR experiments are indispensable for definitively assigning the ¹H and ¹³C signals and confirming the molecular structure. [10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

    • A cross-peak between H4 and H5 of the pyrazole ring.

    • A cross-peak between the Hα proton and the Hβ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations are:

    • H4 with C4

    • H5 with C5

    • Hα with Cα

    • Hβ with Cβ

    • N-CH₃ protons with the N-CH₃ carbon.

The combination of COSY and HSQC data allows for the unambiguous assignment of the entire propanamide backbone and the pyrazole ring. [13]

G H4 H4 H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC C5 C5 H5->C5 HSQC H_alpha H_beta H_alpha->H_beta COSY C_alpha H_alpha->C_alpha HSQC C_beta H_beta->C_beta HSQC N_CH3_H N-CH₃ (¹H) N_CH3_C N-CH₃ (¹³C) N_CH3_H->N_CH3_C HSQC

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.